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Compound of Interest

Ethyl 4-
Compound Name:
hydroxycyclohexanecarboxylate

Cat. No.: B104090

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-
hydroxycyclohexanecarboxylate, a key intermediate in various chemical syntheses. The
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Ethyl 4-hydroxycyclohexanecarboxylate (C9H1603) is a bifunctional organic molecule
containing both a hydroxyl and an ester functional group.[1] Its structural elucidation is
paramount for quality control and for understanding its reactivity in various chemical
transformations. Spectroscopic techniques are indispensable tools for this purpose, each
providing unique insights into the molecular architecture of the compound. This guide presents
a summary of the key spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for ethyl 4-
hydroxycyclohexanecarboxylate. The data is presented in a structured format to facilitate
easy reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule. The 'H and 13C NMR spectra of ethyl 4-
hydroxycyclohexanecarboxylate provide detailed information about the chemical
environment of each proton and carbon atom.

1H NMR (Proton NMR) Data

The *H NMR spectrum of ethyl 4-hydroxycyclohexanecarboxylate is characterized by
signals corresponding to the ethyl ester group and the cyclohexyl ring protons. The chemical
shifts (0) are influenced by the electron-withdrawing nature of the ester and hydroxyl groups.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~4.12 Quartet 2H -O-CH2-CHs
~3.60 Multiplet 1H CH-OH
~2.25 Multiplet 1H CH-COOEt
~2.00-1.20 Multiplets 8H Cyclohexyl -CH2-
~1.25 Triplet 3H -O-CHz2-CHs
Variable Singlet (broad) 1H -OH

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum provides information on the number and types of carbon atoms in the
molecule.
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Chemical Shift (8) ppm Assighment
~175 C=0 (Ester)
~68 C-OH

~60 -O-CH2-CHs
~43 CH-COOEt

~34 Cyclohexyl CHz
~28 Cyclohexyl CH2
~14 -O-CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of ethyl 4-

hydroxycyclohexanecarboxylate confirms the presence of the hydroxyl and ester groups.

Frequency (cm™?)

Functional Group

~3400 (broad)

O-H stretch (alcohol)

~2930 C-H stretch (aliphatic)
~1730 C=0 stretch (ester)
~1170 C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The exact mass of ethyl 4-hydroxycyclohexanecarboxylate is 172.110 g/mol .

[1]
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miz Assighment

172 [M]* (Molecular ion)
154 [M - H20]*

127 [M - OEt]*

100 [M - COOEt]*

81 [CeHo]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for a

liquid organic compound like ethyl 4-hydroxycyclohexanecarboxylate.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4-
hydroxycyclohexanecarboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCI3) in a
clean, dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300

or

500 MHz spectrometer.

o Data Acquisition:

For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

For 13C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral
width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of
scans due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals for tH NMR.
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ATR-IR Spectroscopy

o Sample Preparation: Place a small drop of neat ethyl 4-hydroxycyclohexanecarboxylate
directly onto the ATR crystal.

e Instrument Setup: Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
o Background Scan: Record a background spectrum of the clean, empty ATR crystal.

o Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio over a range of 4000-400 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of ethyl 4-hydroxycyclohexanecarboxylate
(approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl
acetate.

e Instrument Setup:

o GC: Use a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or
equivalent). Set the injector temperature to 250 °C and the oven temperature program to
ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) at a rate
of 10 °C/min.

o MS: Use electron ionization (El) at 70 eV. Set the mass range to scan from m/z 40 to 400.
« Injection: Inject 1 pL of the prepared solution into the GC.

» Data Analysis: Analyze the resulting chromatogram to determine the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is then analyzed
to identify the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques discussed.

Sample Preparation
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NMR Spectroscopy
(1H, 13C)

IR Spectroscopy Mass Spectrometry

Data Analysis and
Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

The spectroscopic data presented in this guide provides a detailed chemical fingerprint of ethyl
4-hydroxycyclohexanecarboxylate. The combination of NMR, IR, and Mass Spectrometry
allows for the unambiguous confirmation of its structure, which is essential for its application in
research and development. The provided experimental protocols offer a foundation for
obtaining high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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